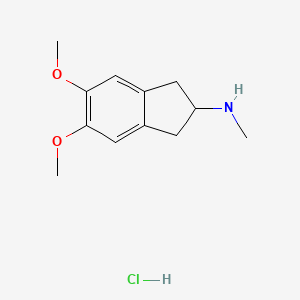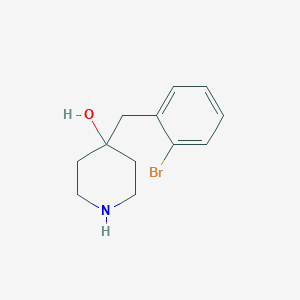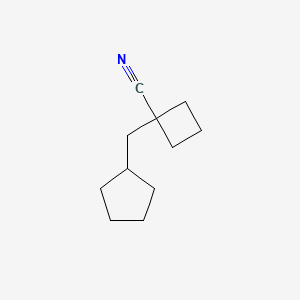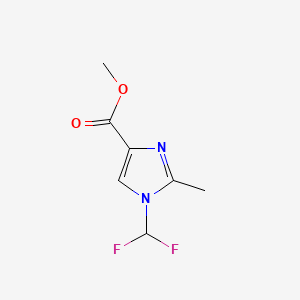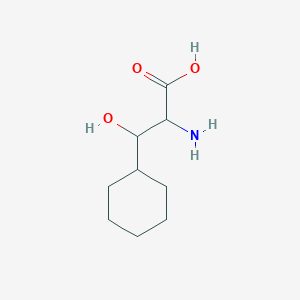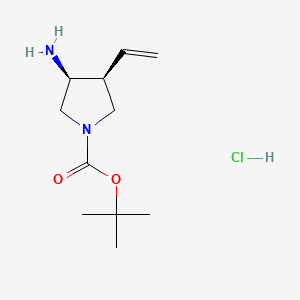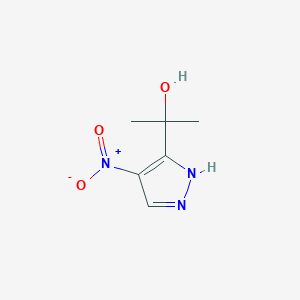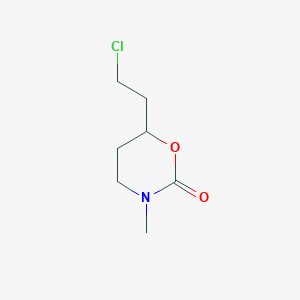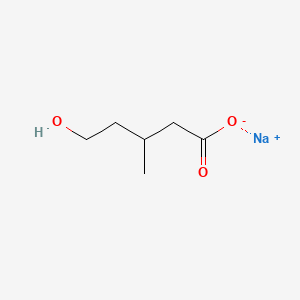
Sodium5-hydroxy-3-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-hydroxy-3-methylpentanoate is an organic compound with a molecular formula of C6H11NaO3 It is a sodium salt derivative of 5-hydroxy-3-methylpentanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-hydroxy-3-methylpentanoate typically involves the neutralization of 5-hydroxy-3-methylpentanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by evaporating the solvent and crystallizing the salt.
Industrial Production Methods
On an industrial scale, the production of sodium 5-hydroxy-3-methylpentanoate can be achieved through a continuous process involving the controlled addition of sodium hydroxide to a solution of 5-hydroxy-3-methylpentanoic acid. The reaction mixture is then subjected to evaporation and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 5-hydroxy-3-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-oxo-3-methylpentanoic acid or 3-methylglutaric acid.
Reduction: 5-hydroxy-3-methylpentanol.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Sodium 5-hydroxy-3-methylpentanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving metabolic pathways and enzyme reactions.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of sodium 5-hydroxy-3-methylpentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 5-hydroxy-2-methylpentanoate
- Sodium 5-hydroxy-4-methylpentanoate
- Sodium 5-hydroxy-3-ethylpentanoate
Uniqueness
Sodium 5-hydroxy-3-methylpentanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C6H11NaO3 |
|---|---|
Peso molecular |
154.14 g/mol |
Nombre IUPAC |
sodium;5-hydroxy-3-methylpentanoate |
InChI |
InChI=1S/C6H12O3.Na/c1-5(2-3-7)4-6(8)9;/h5,7H,2-4H2,1H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
KXDQMWNYADNMRK-UHFFFAOYSA-M |
SMILES canónico |
CC(CCO)CC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


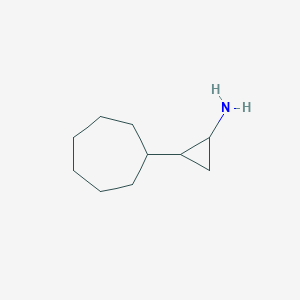
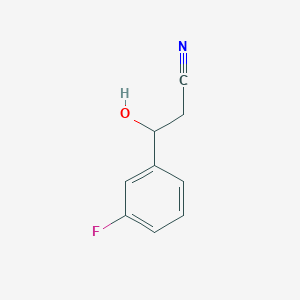
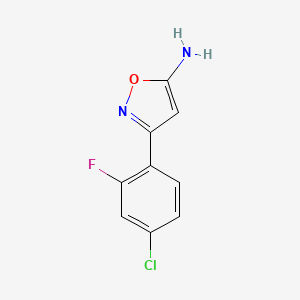
![4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13588247.png)
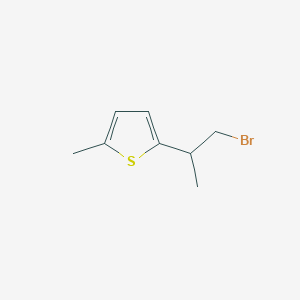
![2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13588264.png)
